1-phenylcyclobutane-1,3-diol 1-phenylcyclobutane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 1080636-61-8
VCID: VC11615392
InChI: InChI=1S/C10H12O2/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2
SMILES:
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

1-phenylcyclobutane-1,3-diol

CAS No.: 1080636-61-8

Cat. No.: VC11615392

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-phenylcyclobutane-1,3-diol - 1080636-61-8

Specification

CAS No. 1080636-61-8
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name 1-phenylcyclobutane-1,3-diol
Standard InChI InChI=1S/C10H12O2/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2
Standard InChI Key FNXXGXJMTUWDAI-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(C2=CC=CC=C2)O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

1-Phenylcyclobutane-1,3-diol (C₁₀H₁₂O₂, MW 164.20 g/mol) features a cyclobutane core with hydroxyl groups at C1 and C3, and a phenyl group at C1 (Fig. 1). The rac-(1S,3S) stereoisomer dominates reported syntheses, though diastereomeric mixtures may form depending on reaction conditions .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
Stereochemistryrac-(1S,3S) configuration
Hydrogen Bond Donors2 (OH groups)
Hydrogen Bond Acceptors2 (OH groups)

The cyclobutane ring imposes ~90° bond angles, creating significant ring strain (estimated 27–30 kcal/mol). This strain enhances reactivity, particularly in ring-opening transformations. The phenyl group introduces aromatic π-system interactions, while vicinal diol moieties enable chelation and hydrogen bonding .

Synthetic Methodologies

Photochemical [2+2] Cycloaddition

The most documented route involves UV-mediated [2+2] cycloaddition of cinnamic acid derivatives using 1,8-dihydroxynaphthalene as a covalent template. This method achieves regioselective dimerization:

2 Cinnamate derivativeshν,template1-Phenylcyclobutane-1,3-diol\text{2 Cinnamate derivatives} \xrightarrow{h\nu, \text{template}} \text{1-Phenylcyclobutane-1,3-diol}

Key advantages include high atom economy (theoretical 100%) and stereocontrol via template effects. Typical yields exceed 70% under optimized conditions.

Organometallic Addition to Cyclobutanones

An alternative approach involves Grignard or organolithium reagent addition to 2-hydroxycyclobutan-1-one precursors . For example:

2-Hydroxycyclobutan-1-one+PhLi1-Phenylcyclobutane-1,2-diol\text{2-Hydroxycyclobutan-1-one} + \text{PhLi} \rightarrow \text{1-Phenylcyclobutane-1,2-diol}

While this method primarily yields 1,2-diols, analogous strategies could adapt to 1,3-diol synthesis by modifying ketone positioning or using directed C–H functionalization .

Radical-Mediated C–H Functionalization

Recent advances in radical chemistry enable 1,3-diol synthesis from alcohols via trifluoroethyl carbamate intermediates . Applied to cyclobutanol derivatives, this method could theoretically afford 1-phenylcyclobutane-1,3-diol, though experimental validation remains pending .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of diastereomeric mixtures shows distinct splitting patterns for hydroxyl and ring protons. For cis-1-phenylcyclobutane-1,2-diol (structurally analogous), signals appear at δ 7.47–7.20 (phenyl), 4.31 (d, OH), and 2.90–2.40 ppm (cyclobutane CH₂) . ¹³C NMR resolves quaternary carbons at ~70 ppm (C1) and 45 ppm (C3) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 164.0944 (calc. for C₁₀H₁₂O₂). Fragmentation patterns typically involve sequential loss of hydroxyl groups (-17 Da) and phenyl radical expulsion (-77 Da).

Reactivity and Functionalization

Acid-Catalyzed Rearrangements

Under acidic conditions, the cyclobutane ring undergoes strain-driven rearrangements. For example, treatment with H₂SO₄ may induce retro-[2+2] cleavage or form conjugated dienes via dehydration.

Oxidation Reactions

Molybdenum-catalyzed oxidative cleavage of vicinal diols generates diketones . Applied to 1-phenylcyclobutane-1,3-diol, this could yield γ-keto acids or lactones, though experimental data remain unreported .

Coordination Chemistry

The vicinal diol moiety readily chelates metal ions, forming complexes with potential catalytic or medicinal properties . Preliminary studies on analogous 1,2-diols show antimicrobial activity when complexed with transition metals .

Challenges and Future Directions

Synthetic Limitations

Current methods face:

  • Diastereomer Separation: Chromatographic resolution of cis/trans isomers remains labor-intensive .

  • Scale-Up Barriers: Photochemical reactions require specialized equipment for industrial production.

Research Priorities

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory properties.

  • Catalytic Applications: Development of chiral ligands for asymmetric hydrogenation.

  • Computational Modeling: DFT studies to predict reactivity and supramolecular interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator